3-(4-Bromophenyl)cyclobutanol
Overview
Description
3-(4-Bromophenyl)cyclobutanol is an organic compound with the molecular formula C10H11BrO It is a cyclobutanol derivative where a bromophenyl group is attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)cyclobutanol can be achieved through several methods. One common approach involves the use of epihalohydrins or epoxy alcohol derivatives in a formal [3 + 1]-cycloaddition reaction with 1,1-diborylalkanes . This method provides access to borylated cyclobutanols containing substituents at three of the four positions on the cyclobutane ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)cyclobutanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-Bromophenyl)cyclobutanone.
Reduction: Formation of 3-(4-Phenyl)cyclobutanol.
Substitution: Formation of 3-(4-Azidophenyl)cyclobutanol or 3-(4-Cyanophenyl)cyclobutanol.
Scientific Research Applications
3-(4-Bromophenyl)cyclobutanol has several applications in scientific research:
Chemistry: It serves as a versatile scaffold for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving brominated aromatic compounds.
Industry: Used in the development of new materials and chemical processes, particularly those requiring brominated intermediates.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)cyclobutanol depends on its specific application. In chemical reactions, the bromine atom and the hydroxyl group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the specific reactions and conditions used.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)cyclobutanol: Similar structure but with a chlorine atom instead of bromine.
3-(4-Fluorophenyl)cyclobutanol: Similar structure but with a fluorine atom instead of bromine.
3-(4-Methylphenyl)cyclobutanol: Similar structure but with a methyl group instead of bromine.
Uniqueness
3-(4-Bromophenyl)cyclobutanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific reactions, such as nucleophilic substitution, that are not as readily achievable with other halogens or substituents.
Properties
IUPAC Name |
3-(4-bromophenyl)cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8,10,12H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZJORQWSPNAKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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